molecular formula C10H21NO5 B13864303 (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate with acetate

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate with acetate

Cat. No.: B13864303
M. Wt: 235.28 g/mol
InChI Key: ZGPKATWUZGSUFK-UHFFFAOYSA-N
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Description

Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate is a compound with a complex structure that includes both acetic acid and tert-butyl groups

Chemical Reactions Analysis

Types of Reactions

Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include tert-butyl esters and ethers, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate involves its ability to form stable esters and ethers. The tert-butyl group provides steric hindrance, which can protect the compound from nucleophilic attacks and reduce its reactivity under certain conditions . This stability is crucial for its use as a protecting group in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry and the presence of both acetic acid and tert-butyl groups. This combination provides distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C10H21NO5

Molecular Weight

235.28 g/mol

IUPAC Name

acetic acid;tert-butyl 2-amino-3-hydroxybutanoate

InChI

InChI=1S/C8H17NO3.C2H4O2/c1-5(10)6(9)7(11)12-8(2,3)4;1-2(3)4/h5-6,10H,9H2,1-4H3;1H3,(H,3,4)

InChI Key

ZGPKATWUZGSUFK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)O.CC(=O)O

Origin of Product

United States

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